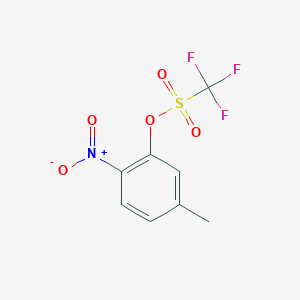

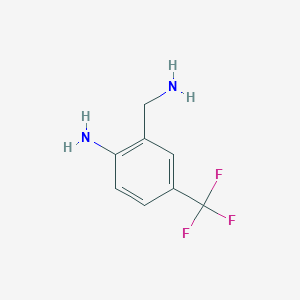

2-(Aminomethyl)-4-(trifluoromethyl)aniline

概要

説明

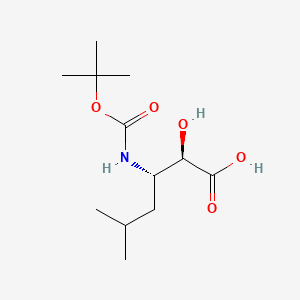

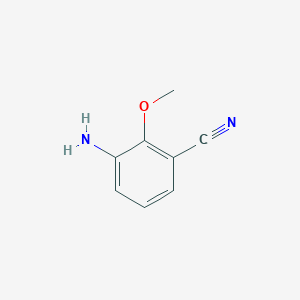

2-(Aminomethyl)-4-(trifluoromethyl)aniline is a trifluoromethyl- and amine-substituted aromatic compound . It is a colorless liquid with a fishlike odor . It is insoluble in water and denser than water . It is used to make other chemicals .

Synthesis Analysis

A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)-4-(trifluoromethyl)aniline is C7H6F3N .Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .Physical And Chemical Properties Analysis

2-(Aminomethyl)-4-(trifluoromethyl)aniline is a colorless liquid with a fishlike odor . It is insoluble in water and denser than water .科学的研究の応用

Synthesis and Catalysis

- 2-(Aminomethyl)aniline derivatives have been utilized in the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline and related compounds. These compounds, particularly their palladium(II) complexes, are effective as pre-catalysts in Heck and Suzuki cross-coupling reactions, facilitating the production of biphenyls and stilbenes (Aydemir et al., 2009).

Medicinal Chemistry

- Trifluoromethyl-substituted anilines, including derivatives of 2-(aminomethyl)aniline, are key intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides (Zhou Li-shan, 2002).

Spectroscopy and Material Science

- The vibrational analysis of 4-nitro-3-(trifluoromethyl)aniline and its derivatives has been extensively studied, providing insights into molecular and electronic properties. These studies are crucial for understanding the molecular structure and potential applications in fields like nonlinear optics (NLO) (Saravanan et al., 2014).

Polymer Science

- Anilines, including 2-(aminomethyl)-4-(trifluoromethyl)aniline, have been studied for their potential in the synthesis of polymers. These polymers can be used for a variety of applications, such as in the development of sorbents for bioanalysis (Luliński et al., 2014).

Organic Synthesis

- Trifluoromethyl-substituted anilines, like 2-(aminomethyl)aniline derivatives, play a critical role in novel synthetic pathways, such as in the formation of isoxazoles and 1,3,5-triazines. These compounds have broad applications in synthetic organic chemistry and could be useful in the synthesis of various pharmaceuticals (Strekowski et al., 1995).

Chemical Process Development

- Research has also focused on the development of efficient methods for synthesizing key intermediates for pharmaceuticals using compounds like 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, demonstrating the utility of these compounds in process chemistry (Hashimoto et al., 2002).

Quantum Chemical Studies

- Studies involving vibrational spectroscopic and quantum chemical analysis of trifluoromethyl anilines, including 2-(aminomethyl)-4-(trifluoromethyl)aniline, have been conducted to understand their electronic structure, which is essential for applications in areas like material sciences and theoretical chemistry (Arivazhagan et al., 2012).

作用機序

- The trifluoromethyl group could influence hydrogen bonding, hydrophobic interactions, or steric effects .

- Alternatively, if it binds to a receptor, it could modulate cellular responses, such as neurotransmission or immune signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Safety and Hazards

将来の方向性

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

特性

IUPAC Name |

2-(aminomethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMBUDSNDEGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-(trifluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)